molecular formula C7H5BrFNO2 B13466747 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid

Cat. No.: B13466747
M. Wt: 234.02 g/mol
InChI Key: FDOJAWYKERPNLX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5BrFN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of 3-methylpyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and meet the demands of various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules that can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoropyridine
  • 2-Fluoro-5-methylpyridine
  • 2-Bromo-4-fluoropyridine
  • 2-Fluoro-4-methylpyridine

Uniqueness

Compared to similar compounds, 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Overview

2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is a heterocyclic organic compound with significant biological activity. Its molecular formula is C6H5BrFN, and it has a molecular weight of 190.01 g/mol. This compound belongs to the class of fluoropyridines, which are known for their unique chemical properties and interactions with various biological systems.

The primary mechanism of action for this compound involves its role as an inhibitor of the p38α mitogen-activated protein kinase (MAPK). This kinase is crucial in regulating inflammatory responses and cellular stress. The compound binds specifically to the ATP-binding site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets, which include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Inhibition of Inflammatory Responses

Research indicates that this compound effectively inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation. In laboratory studies, low doses of this compound have been shown to significantly decrease p38α MAPK activity without causing major toxicity in cell cultures or animal models .

Cellular Effects

This compound influences various cellular processes, including:

  • Gene Expression: It modulates the expression of genes involved in inflammation and stress responses.
  • Cell Signaling Pathways: It alters signaling pathways critical for cellular metabolism and survival.

In experimental settings, it has been observed that prolonged exposure to the compound leads to changes in cellular signaling dynamics, suggesting a potential for therapeutic applications in inflammatory diseases .

Dosage and Temporal Effects

The biological effects of this compound vary with dosage. At lower concentrations, it effectively reduces inflammation with minimal side effects. However, higher doses may lead to different metabolic responses and potential cytotoxicity. Studies suggest that the compound remains stable under standard storage conditions, indicating its viability for extended use in research and therapeutic contexts .

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. The biotransformation processes are essential for understanding its pharmacokinetics and potential interactions with other drugs .

Research Findings

Case Studies:

  • Inflammation Models: In animal models induced with inflammatory conditions, administration of this compound resulted in significant reductions in markers of inflammation compared to control groups.
  • Cell Culture Experiments: In vitro studies using macrophage cell lines demonstrated that treatment with this compound led to decreased secretion of TNF-α and IL-1β upon stimulation with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Summary Table: Biological Activities

Activity Description
Inflammation Inhibition Reduces TNF-α and IL-1β secretion by inhibiting p38α MAPK activity
Cellular Metabolism Modulation Alters gene expression related to stress and inflammation
Dosage Effects Effective at low doses; potential cytotoxicity at high doses
Metabolic Pathways Metabolized primarily by cytochrome P450 enzymes in the liver

Properties

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C7H5BrFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2H,1H3,(H,11,12)

InChI Key

FDOJAWYKERPNLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Br)F)C(=O)O

Origin of Product

United States

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